7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one
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Overview
Description
Luteolin-7-O-neohesperidoside is a disaccharide derivative of luteolin, a naturally occurring flavonoid. It is characterized by the substitution of luteolin with a 2-O-(α-L-rhamnopyranosyl)-β-D-glucopyranosyl moiety at position 7 via a glycosidic linkage . This compound is known for its various biological activities, including antibacterial and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Luteolin-7-O-neohesperidoside can be synthesized through glycosylation reactions. The typical synthetic route involves the reaction of luteolin with a glycosyl donor, such as a rhamnose-glucose disaccharide, under acidic conditions to form the glycosidic bond . The reaction is usually carried out in the presence of a catalyst like trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF3·OEt2) to facilitate the formation of the glycosidic linkage .
Industrial Production Methods
Industrial production of luteolin-7-O-neohesperidoside often involves extraction from natural sources, such as plants rich in flavonoids. Techniques like column chromatography and thin-layer chromatography (TLC) are employed to isolate and purify the compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions
Luteolin-7-O-neohesperidoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the luteolin moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone ring can be reduced to form dihydroflavones.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of luteolin quinones.
Reduction: Formation of dihydroluteolin derivatives.
Substitution: Formation of luteolin ethers or esters.
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Exhibits antibacterial activity against various bacterial strains, including Enterobacter cloacae and E.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
Luteolin-7-O-neohesperidoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/AKT signaling pathway.
Comparison with Similar Compounds
Luteolin-7-O-neohesperidoside is unique due to its specific glycosylation pattern. Similar compounds include:
Luteolin-7-O-glucoside: Differing by the presence of a single glucose moiety instead of the rhamnose-glucose disaccharide.
Luteolin-7-O-rutinoside: Contains a rutinose disaccharide instead of the neohesperidose disaccharide.
Apigenin-7-O-glucoside: Similar flavonoid structure but with apigenin as the aglycone.
These compounds share similar biological activities but differ in their glycosylation patterns, which can influence their solubility, stability, and bioavailability .
Properties
Molecular Formula |
C27H30O15 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-31,33-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 |
InChI Key |
SHPPXMGVUDNKLV-FOBVWLSUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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